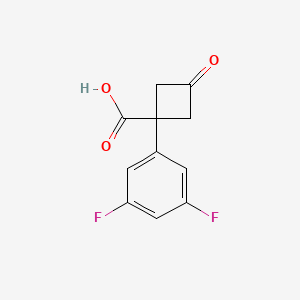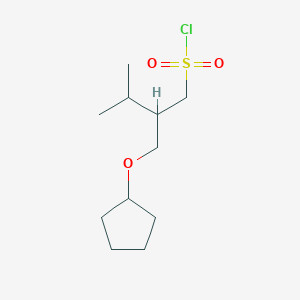
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a cyclopentyloxy methyl and a 3-methylbutane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-ol+SOCl2→2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
Reduction: Sulfonyl hydrides.
Oxidation: Sulfonic acids.
Aplicaciones Científicas De Investigación
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclopentyloxy and methylbutane groups.
Benzenesulfonyl Chloride: Another sulfonyl chloride with an aromatic ring, offering different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis for protecting groups and nucleophilic substitution reactions.
Uniqueness
2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific structure, which combines a cyclopentyloxy group with a methylbutane moiety. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
2-(cyclopentyloxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9(2)10(8-16(12,13)14)7-15-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Clave InChI |
WMNKVMTZJSFBGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC1CCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


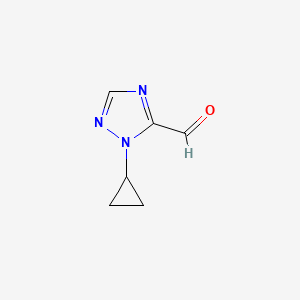
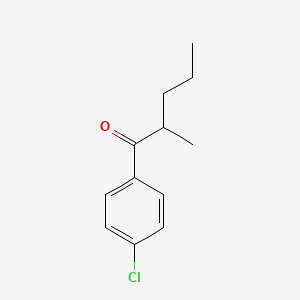
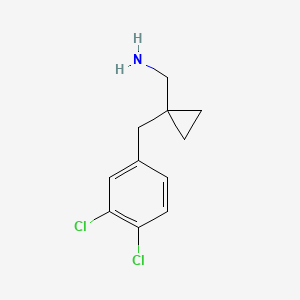

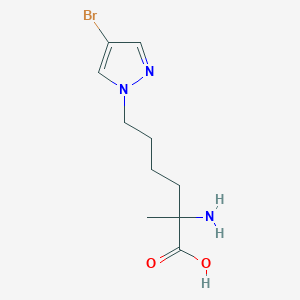
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

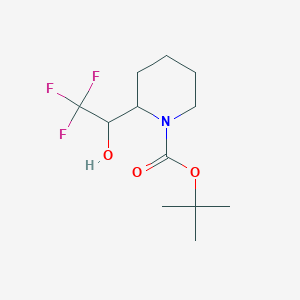
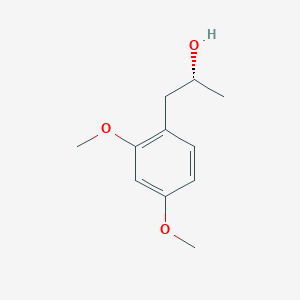

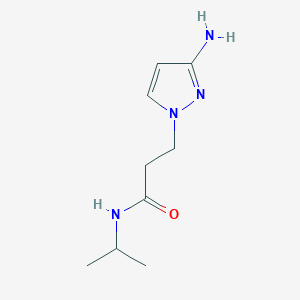
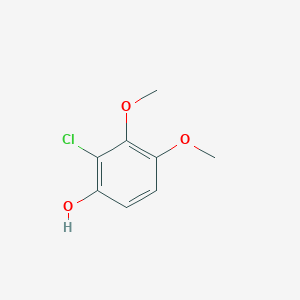
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
